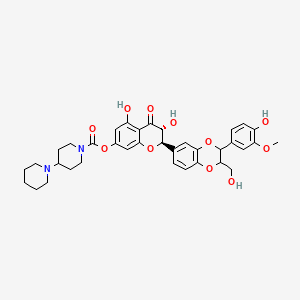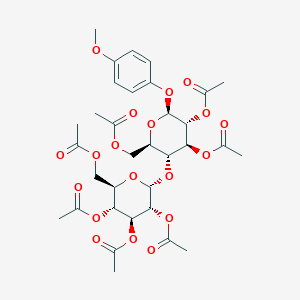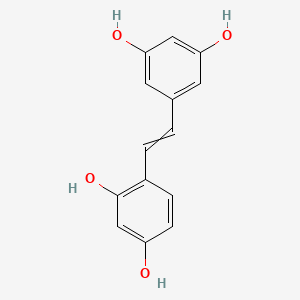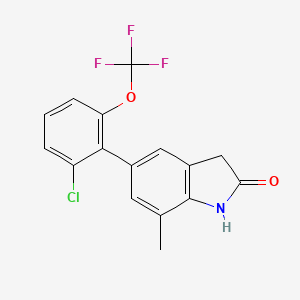
(5R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)-L-isoleucyl)-2,2,5-trimethyloxazolidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound Fmoc-Ile-Thr(Psi(Me,Me)pro)-OH is a modified amino acid derivative used in peptide synthesis. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a protective group for the amino function in amino acid synthesis. The compound contains isoleucine (Ile) and threonine (Thr) residues, with a Psi(Me,Me)pro modification, which is a pseudo-proline derivative. This modification is used to enhance the solubility and stability of peptides during synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Ile-Thr(Psi(Me,Me)pro)-OH typically involves the following steps:
Fmoc Protection: The amino group of isoleucine is protected with the Fmoc group using in the presence of a base such as .
Coupling Reaction: The protected isoleucine is then coupled with threonine using a coupling reagent like and .
Psi(Me,Me)pro Modification: The threonine residue is modified to the pseudo-proline derivative using appropriate reagents and conditions.
Industrial Production Methods
In industrial settings, the synthesis of Fmoc-Ile-Thr(Psi(Me,Me)pro)-OH is carried out using automated peptide synthesizers. These machines use solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid support, and the Fmoc group is removed using piperidine in dimethylformamide (DMF) . The process involves repeated cycles of coupling and deprotection until the desired peptide is obtained.
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-Ile-Thr(Psi(Me,Me)pro)-OH: undergoes various chemical reactions, including:
Deprotection: Removal of the Fmoc group using piperidine in DMF.
Coupling: Formation of peptide bonds with other amino acids using coupling reagents like DIC and HOBt.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the functional groups present.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: DIC and HOBt in DMF or .
Oxidation: Reagents like or .
Reduction: Reagents like or .
Major Products Formed
The major products formed from these reactions are peptides with the desired sequence and modifications. The Fmoc group is removed to expose the free amino group for further coupling reactions.
Wissenschaftliche Forschungsanwendungen
Fmoc-Ile-Thr(Psi(Me,Me)pro)-OH: has several scientific research applications:
Peptide Synthesis: Used in the synthesis of peptides and proteins for research and therapeutic purposes.
Drug Development: Utilized in the development of peptide-based drugs and therapeutic agents.
Biomaterials: Employed in the fabrication of bio-inspired materials with unique properties.
Biological Studies: Used in studies involving protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Wirkmechanismus
The mechanism of action of Fmoc-Ile-Thr(Psi(Me,Me)pro)-OH involves the formation of peptide bonds through nucleophilic attack by the amino group on the carbonyl carbon of the activated ester. The Fmoc group protects the amino group during synthesis and is removed to allow further reactions. The Psi(Me,Me)pro modification enhances the solubility and stability of the peptide, facilitating its synthesis and purification.
Vergleich Mit ähnlichen Verbindungen
Fmoc-Ile-Thr(Psi(Me,Me)pro)-OH: can be compared with other Fmoc-protected amino acids and pseudo-proline derivatives:
Fmoc-Ile-Thr-OH: Lacks the modification, making it less soluble and stable during synthesis.
Fmoc-Val-Thr(Psi(Me,Me)pro)-OH: Contains valine instead of isoleucine, which may affect the peptide’s properties and interactions.
Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH: Contains leucine instead of isoleucine, leading to differences in hydrophobicity and peptide folding.
The uniqueness of Fmoc-Ile-Thr(Psi(Me,Me)pro)-OH lies in its specific combination of amino acids and the Psi(Me,Me)pro modification, which enhances its solubility and stability, making it a valuable tool in peptide synthesis and research.
Eigenschaften
Molekularformel |
C28H34N2O6 |
|---|---|
Molekulargewicht |
494.6 g/mol |
IUPAC-Name |
(5R)-3-[(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid |
InChI |
InChI=1S/C28H34N2O6/c1-6-16(2)23(25(31)30-24(26(32)33)17(3)36-28(30,4)5)29-27(34)35-15-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,16-17,22-24H,6,15H2,1-5H3,(H,29,34)(H,32,33)/t16-,17+,23-,24?/m0/s1 |
InChI-Schlüssel |
VZNSFSVZJYPRMN-SJLVKXLISA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N1C([C@H](OC1(C)C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Kanonische SMILES |
CCC(C)C(C(=O)N1C(C(OC1(C)C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![n-[2-(Diethylamino)ethyl]-4-nitrobenzamide hydrochloride](/img/structure/B12427697.png)

![(Z)-N'-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enehydrazide](/img/structure/B12427712.png)
![[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-3,3,3-trideuterio-2-[(4-methyl-4-sulfanylpentanoyl)-(trideuteriomethyl)amino]propanoate](/img/structure/B12427726.png)
![(2R)-6-acetyloxy-2,8-dimethyl-7-(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromene-5-carboxylic acid](/img/structure/B12427744.png)
![4-[2-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-5-methylpyridin-4-yl]-N-[5-[3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanoylamino]pentyl]benzamide](/img/structure/B12427747.png)


![3-[7-[[(3R)-1-[6-[4-[6-(4-chlorophenyl)-1-methylspiro[[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4,1'-cyclopropane]-8-yl]pyrazol-1-yl]hexyl]pyrrolidin-3-yl]amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12427761.png)
![(E)-N-[3-bromo-2,4,5-trideuterio-6-(trideuteriomethoxy)phenyl]sulfonyl-3-[2-(naphthalen-2-ylmethyl)phenyl]prop-2-enamide](/img/structure/B12427767.png)

![[D-Leu-4]-OB3](/img/structure/B12427775.png)
![4-[[4-[4-(triazol-1-yl)butyl]phenoxy]methyl]-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazole](/img/structure/B12427785.png)

